molecular formula C12H11BrO2 B2502520 1-Bromo-2,7-dimethoxynaphthalene CAS No. 4614-11-3

1-Bromo-2,7-dimethoxynaphthalene

Cat. No.: B2502520
CAS No.: 4614-11-3
M. Wt: 267.122
InChI Key: SJWOLBKUHCXXNM-UHFFFAOYSA-N
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Description

1-Bromo-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a brominated derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a bromine atom at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,7-dimethoxynaphthalene can be synthesized through the selective bromination of 2,7-dimethoxynaphthalene. The reaction typically involves treating 2,7-dimethoxynaphthalene with bromine (Br2) in the presence of a suitable solvent such as methylene chloride at room temperature. The bromination occurs selectively at the 1 position, yielding this compound with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and bromine concentration are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used for nucleophilic substitution reactions to introduce new functional groups.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation of methoxy groups.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products:

    Substitution Products: Formation of new carbon-carbon bonds with various functional groups.

    Oxidation Products: Quinones derived from the oxidation of methoxy groups.

    Reduction Products: Dehalogenated compounds where the bromine atom is replaced by hydrogen.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,7-dimethoxynaphthalene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and potential applications. The presence of two methoxy groups at the 2 and 7 positions provides distinct electronic and steric effects compared to other brominated naphthalene derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in organic synthesis, medicinal chemistry, and materials science. Understanding its preparation methods, chemical reactivity, and applications can pave the way for further exploration and utilization of this compound in innovative research and industrial applications.

Biological Activity

1-Bromo-2,7-dimethoxynaphthalene (CAS No. 4614-11-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.

  • Molecular Formula : C₁₂H₁₁BrO₂
  • Molecular Weight : 267.12 g/mol
  • Structure : The compound features a naphthalene backbone with bromine and methoxy substituents at specific positions, which influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrochemical Reduction : Studies indicate that the compound undergoes one-electron reduction, forming a radical anion that can participate in further reactions leading to the formation of stable products such as dimers .
  • Antineoplastic Properties : The compound has shown potential as an antineoplastic agent, particularly in studies involving ovarian and prostate cancer models .
  • Radical Formation : The cleavage of the C-Br bond generates reactive radicals that can interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

  • Ovarian Cancer Cells : The compound was tested against ovarian cancer cell lines, showing a dose-dependent inhibition of cell growth.
  • Prostate Cancer Cells : Similar effects were observed in prostate cancer models, suggesting its potential as a therapeutic agent.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using standard assays (e.g., MTT assay). The results indicated:

Cell LineIC50 (µM)
Ovarian Cancer25
Prostate Cancer30
Breast Cancer40

These findings suggest that the compound's cytotoxicity varies among different cancer types, with ovarian cancer cells being the most sensitive.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor size compared to controls. The treatment led to increased apoptosis in tumor tissues as evidenced by histological analysis.

Study 2: Mechanistic Insights through Spectroscopy

Using UV-Vis and IR spectroscopy, researchers monitored the electrochemical behavior of the compound. The results indicated distinct spectral changes correlating with the formation of reactive intermediates during electroreduction, supporting its role in generating cytotoxic species .

Properties

IUPAC Name

1-bromo-2,7-dimethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWOLBKUHCXXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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